tert-Butyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate
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Description
Tert-Butyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.239. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
Research demonstrates the versatility of tert-Butyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate and related compounds in organic synthesis. For instance, the Iron(II)-catalyzed oxidation of sp3 C-H bonds adjacent to a nitrogen atom using tert-butyl hydroperoxide in water is an innovative approach to produce tert-butoxylated and hydroxylated products, leading to various functionalized pyrrolidines under elevated temperatures (Wei et al., 2011). Similarly, the Palladium-Catalyzed Three-Component Reaction demonstrates the compound's role in forming polysubstituted aminopyrroles, showcasing its utility in creating complex molecular architectures (Qiu, Wang, & Zhu, 2017).
Chiral Auxiliary and Synthesis
The compound's application extends to serving as a chiral auxiliary, such as in the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which is used for the preparation of enantiomerically pure compounds. This showcases its significance in achieving stereochemical control in synthesis (Studer, Hintermann, & Seebach, 1995).
Medicinal Chemistry Applications
4-Fluoropyrrolidine derivatives are pivotal in medicinal chemistry, such as in dipeptidyl peptidase IV inhibitors. N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from (2S,4R)-4-hydroxyproline with tert-butyl-2,6-dimethylphenylsulfur trifluoride, highlight the compound's role in synthesizing medically relevant structures (Singh & Umemoto, 2011).
Kinetic Resolution and Stereoselective Synthesis
The compound's utility is further evidenced in kinetic resolution and stereoselective synthesis processes. For example, dynamic kinetic resolution utilizing 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary for stereoselective alkylation of α-bromo amides showcases the compound's contribution to the efficient synthesis of chiral building blocks (Kubo et al., 1997).
Nucleophilic Substitutions and Radical Reactions
tert-Butyl phenylazocarboxylates' role in facilitating nucleophilic substitutions and radical reactions emphasizes the compound's versatility in organic synthesis. These reactions lead to diverse modifications of the benzene ring, highlighting the compound's utility in creating complex molecular structures (Jasch, Höfling, & Heinrich, 2012).
Properties
IUPAC Name |
tert-butyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)7-4-6(11)5-10-7/h6-7,10-11H,4-5H2,1-3H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLZXCDAPVPGOX-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@@H](CN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.